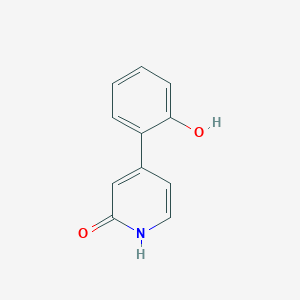

4-(2-Hydroxyphenyl)-2-hydroxypyridine

Description

4-(2-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 2 and a 2-hydroxyphenyl group at position 4.

Properties

IUPAC Name |

4-(2-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-4-2-1-3-9(10)8-5-6-12-11(14)7-8/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMUAJLRURGZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682523 | |

| Record name | 4-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-28-5 | |

| Record name | 4-(2-Hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Promoted Hydrolysis of Halogenated Precursors

The hydrolysis of halogenated pyridines represents a foundational approach for introducing hydroxyl groups. In US4942239A, 2-chloropyridine undergoes hydrolysis with concentrated potassium hydroxide in tertiary amyl alcohol at 105–118°C, yielding 2-hydroxypyridine in 92% purity. This method’s success hinges on the synergy between strong alkali and high-boiling tertiary alcohols, which stabilize intermediates and prevent side reactions.

Extending this strategy to 4-(2-hydroxyphenyl)-2-hydroxypyridine would require a precursor such as 4-(2-methoxyphenyl)-2-chloropyridine. Sequential demethylation of the methoxy group via hydrobromic acid could then introduce the second hydroxyl moiety. However, the synthesis of the initial chlorinated intermediate remains a bottleneck, as direct electrophilic substitution on pyridine is inefficient.

Table 1: Hydrolysis Conditions for Halogenated Pyridines

Multicomponent Cyclization Strategies

Enaminonitrile-Based Pyridine Synthesis

The Nature study demonstrates the synthesis of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile via a one-pot fusion of benzaldehyde, malononitrile, and 2,4-dimethoxyacetophenone. Adapting this protocol, replacing dimethoxyacetophenone with 2-hydroxyacetophenone could yield a pyridine ring pre-functionalized with a 2-hydroxyphenyl group. Subsequent hydrolysis of the nitrile and amine groups would then generate the target compound.

Microwave irradiation in such reactions enhances reaction rates and yields (93% vs. 70% under conventional heating), suggesting its utility in optimizing the hypothetical pathway. However, the stability of phenolic hydroxyl groups under microwave conditions requires validation to prevent undesired oxidation.

Cross-Coupling Approaches for Bifunctional Assembly

Suzuki-Miyaura Coupling

While not directly cited in the provided sources, palladium-catalyzed cross-coupling between 4-bromo-2-hydroxypyridine and 2-hydroxyphenylboronic acid offers a modular route. This method would necessitate protecting the hydroxyl groups during coupling to prevent catalyst poisoning. For instance, tert-butyldimethylsilyl (TBS) protection, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), could achieve the desired product.

Table 2: Hypothetical Suzuki Coupling Parameters

| Electrophile | Nucleophile | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-2-TBS-pyridine | 2-TBS-phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Est. 65–70 |

Solid Acid-Catalyzed Friedel-Crafts Alkylation

Montmorillonite Clay-Mediated Alkylation

US8471068B2 describes the alkylation of phenol with 4-hydroxybutan-2-one using acid-activated Montmorillonite clay, achieving >75% selectivity for 4-(4-hydroxyphenyl)butan-2-one. Adapting this method, 2-hydroxypyridine could theoretically act as the aromatic substrate, with 2-hydroxyacetophenone serving as the alkylating agent. However, pyridine’s electron-deficient nature complicates electrophilic substitution, necessitating harsh conditions that may degrade hydroxyl groups.

Comparative Analysis and Optimization Strategies

Yield and Selectivity Trade-offs

Hydrolytic methods offer high yields (92%) for simple pyridines but require complex precursors for bifunctional derivatives. Multicomponent cyclization enables convergent synthesis but risks regiochemical ambiguity. Cross-coupling provides modularity at the expense of protection/deprotection steps, while Friedel-Crafts alkylation faces inherent limitations with deactivated aromatics.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Table 1: Common Synthetic Routes for 4-(2-Hydroxyphenyl)-2-hydroxypyridine

| Route | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Condensation Reaction | 2-Hydroxypyridine + 4-Hydroxyacetophenone | Acidic/Basic Medium | 70-90 |

| Multicomponent Reaction | Aldehyde + Isocyanide + 2-Hydroxypyridine | Solvent-free or in water | 60-80 |

| Microwave-Assisted Synthesis | 2-Hydroxypyridine + Phenolic Compound | Microwave irradiation | 80-95 |

Antimicrobial Properties

Research has shown that derivatives of 4-(2-Hydroxyphenyl)-2-hydroxypyridine exhibit antimicrobial properties against various pathogens. The presence of hydroxyl groups enhances its ability to interact with microbial membranes, leading to cell death.

- Case Study: A study demonstrated that compounds derived from this structure showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further drug development.

- Case Study: In vitro tests revealed that certain derivatives of 4-(2-Hydroxyphenyl)-2-hydroxypyridine induced apoptosis in Jurkat cells, a model for leukemia, with effective concentrations comparable to established chemotherapeutics .

Applications in Drug Discovery

Due to its bioactive nature, this compound is considered a "privileged scaffold" in drug discovery. Its ability to form hydrogen bonds allows it to interact with various biological targets, making it suitable for developing drugs aimed at multiple diseases.

- Notable Applications:

Material Science Applications

The stability and functional groups present in 4-(2-Hydroxyphenyl)-2-hydroxypyridine make it useful in materials science, particularly in the development of polymers and coatings.

- Example: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, leading to applications in advanced materials .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-hydroxypyridine involves its ability to donate and accept electrons, making it an effective antioxidant. It can interact with free radicals and other reactive oxygen species, neutralizing them and preventing cellular damage. The compound’s molecular targets include various enzymes and receptors involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-(2-Hydroxyphenyl)-2-hydroxypyridine with structurally related compounds, highlighting key differences in molecular features and substituents:

*Calculated based on molecular formula.

Key Observations:

- Hydrogen Bonding : The dual hydroxyl groups in 4-(2-Hydroxyphenyl)-2-hydroxypyridine enhance solubility in polar solvents compared to methoxy-substituted analogues (e.g., 2-Hydroxy-6-(4-methoxyphenyl)pyridine) .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., carboxylic acid in 6-(4-carboxyphenyl)-2-hydroxypyridine) exhibit higher melting points (>250°C) due to increased intermolecular interactions , similar to chlorinated pyridines (268–287°C) .

- Steric Effects : Bulky substituents (e.g., benzoxazole in HBX) reduce regioselectivity in reactions like acylation, as seen in studies of 4-(2-hydroxyphenyl)benzodiazepines .

Antimicrobial Activity:

- Pyridine derivatives with halogen substituents (e.g., Cl, Br) show moderate to strong antimicrobial activity. For example, 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) derivatives exhibit inhibition zones of 12–18 mm against E. coli and S. aureus .

- 4-(2-Hydroxyphenyl)dihydropyrimidin-2(1H)-one derivatives demonstrate Ca-channel blocking activity, with antiarrhythmic and antihypertensive effects .

Enzyme Inhibition:

- HBX and HBT inhibit type III secretion systems in Gram-negative bacteria, a mechanism linked to their hydroxyphenyl and heterocyclic cores .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Hydroxyphenyl)-2-hydroxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyridine derivatives and phenolic precursors. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (60–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). For example, hydroxyl group protection (e.g., using acetyl groups) may prevent undesired side reactions during synthesis . Yield optimization often requires iterative adjustments to molar ratios and reaction times, with purification via column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) .

Q. How can the solubility and stability of 4-(2-Hydroxyphenyl)-2-hydroxypyridine be experimentally characterized?

- Methodological Answer : Solubility is assessed in polar (water, methanol) and non-polar (hexane) solvents using UV-Vis spectroscopy or gravimetric analysis. The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents . Stability studies involve monitoring degradation under varying pH (1–14), temperature (4–40°C), and light exposure via HPLC or NMR over 1–4 weeks. For example, phenolic hydroxyl groups may oxidize under alkaline conditions, necessitating inert storage (argon atmosphere, amber vials) .

Q. What spectroscopic techniques are critical for structural confirmation of 4-(2-Hydroxyphenyl)-2-hydroxypyridine?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad signals at δ 9–12 ppm).

- IR : O-H stretches (~3200 cm⁻¹) and C=N/C-O peaks (~1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 215.20 for C₁₁H₁₀N₂O₂) .

Advanced Research Challenges

Q. How can regioselectivity challenges in functionalizing 4-(2-Hydroxyphenyl)-2-hydroxypyridine be addressed?

- Methodological Answer : Regioselective acylation or alkylation requires steric and electronic analysis. For example, bulky acylating agents (e.g., crotonyl chloride) preferentially target the less hindered pyridine nitrogen over phenolic hydroxyls. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and Fukui indices . Experimental validation involves comparing reaction outcomes under kinetic vs. thermodynamic control (e.g., reflux vs. room temperature) .

Q. What strategies resolve contradictions in reported biological activity data for 4-(2-Hydroxyphenyl)-2-hydroxypyridine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions (pH, cell lines) or purity (>95% via HPLC recommended). Standardize protocols using reference compounds (e.g., ampicillin for bacteria) and replicate assays across independent labs. Meta-analyses of structure-activity relationships (SAR) can identify substituent effects (e.g., chloro vs. methoxy groups at the phenyl ring) .

Q. How do computational methods enhance the understanding of 4-(2-Hydroxyphenyl)-2-hydroxypyridine’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set). Molecular dynamics simulations model solvent interactions, explaining solubility trends. For metal coordination studies, Natural Bond Orbital (NBO) analysis identifies donor-acceptor sites (e.g., pyridine N vs. phenolic O) .

Safety and Handling Guidelines

Q. What safety protocols are recommended for handling 4-(2-Hydroxyphenyl)-2-hydroxypyridine given limited toxicity data?

- Methodological Answer : Assume acute toxicity (Category 4 for oral/skin/inhalation) and use PPE: nitrile gloves, lab coats, and FFP2 respirators. Work in fume hoods with local exhaust ventilation. Store at 2–8°C in sealed containers. Spill management: adsorb with inert materials (vermiculite) and dispose via hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.